molecular formula C18H18FNO3S2 B2527961 1-[2-(ethylsulfanyl)benzoyl]-3-(4-fluorobenzenesulfonyl)azetidine CAS No. 1797263-30-9

1-[2-(ethylsulfanyl)benzoyl]-3-(4-fluorobenzenesulfonyl)azetidine

Cat. No.: B2527961
CAS No.: 1797263-30-9
M. Wt: 379.46
InChI Key: BQNRNINMHFTSQV-UHFFFAOYSA-N
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Description

1-[2-(ethylsulfanyl)benzoyl]-3-(4-fluorobenzenesulfonyl)azetidine is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a benzoyl group, and a fluorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(ethylsulfanyl)benzoyl]-3-(4-fluorobenzenesulfonyl)azetidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:

    Formation of the Benzoyl Intermediate: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the aromatic ring.

    Formation of the Azetidine Ring: The azetidine ring is typically formed through a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic substitution.

    Introduction of the Fluorobenzenesulfonyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(ethylsulfanyl)benzoyl]-3-(4-fluorobenzenesulfonyl)azetidine can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The benzoyl group can be reduced to form a benzyl group.

    Substitution: The fluorobenzenesulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

1-[2-(ethylsulfanyl)benzoyl]-3-(4-fluorobenzenesulfonyl)azetidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(ethylsulfanyl)benzoyl]-3-(4-fluorobenzenesulfonyl)azetidine involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of cell surface receptors.

    Disruption of Cellular Processes: Interfering with processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(ethylsulfanyl)benzoyl]-3-(4-fluorobenzenesulfonyl)piperidine: Similar structure but with a piperidine ring instead of an azetidine ring.

    [2-(Ethylsulfanyl)phenyl]{3-[(4-fluorophenyl)sulfonyl]-1-azetidinyl}methanone: Similar structure but with a methanone group.

Uniqueness

1-[2-(ethylsulfanyl)benzoyl]-3-(4-fluorobenzenesulfonyl)azetidine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the azetidine ring, in particular, distinguishes it from similar compounds and may contribute to its unique properties and applications.

Properties

IUPAC Name

(2-ethylsulfanylphenyl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3S2/c1-2-24-17-6-4-3-5-16(17)18(21)20-11-15(12-20)25(22,23)14-9-7-13(19)8-10-14/h3-10,15H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNRNINMHFTSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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